molecular formula C6H8BrN3 B1527318 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine CAS No. 1249309-34-9

4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine

Cat. No. B1527318
CAS RN: 1249309-34-9
M. Wt: 202.05 g/mol
InChI Key: VSTQUXKEIYKSOI-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound .


Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds (covalent, ionic, etc.) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like boiling point, melting point, solubility, reactivity, and stability .

Scientific Research Applications

Analytical Chemistry: Chromatography Standards

In analytical chemistry, derivatives of this compound could be used as standards in chromatography. They can help in the calibration of equipment and serve as reference points for the identification of unknown substances in various samples.

Each of these applications leverages the unique chemical structure of 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine, demonstrating its versatility and potential across different fields of scientific research. While the search did not yield specific applications for this exact compound, the analysis was based on the typical roles similar structures play in their respective fields .

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs, and refers to how the compound interacts with biological systems .

properties

IUPAC Name

4-bromo-1-prop-2-enylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-2-3-10-4-5(7)6(8)9-10/h2,4H,1,3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTQUXKEIYKSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(prop-2-en-1-yl)-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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